molecular formula C19H18Cl2N4OS B2737626 N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride CAS No. 1215748-64-3

N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride

Cat. No.: B2737626
CAS No.: 1215748-64-3
M. Wt: 421.34
InChI Key: BHXAFMXXQDPLCQ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a synthetic benzothiazole derivative intended for research and development purposes exclusively. This compound is presented as a hydrochloride salt to enhance its stability and solubility in various experimental aqueous systems. Research Applications and Potential Value: Benzothiazole-based compounds are a subject of significant interest in medicinal chemistry research. The structural motifs present in this molecule—including the chlorobenzothiazole core, the cyano-substituted benzamide, and the dimethylaminoethyl side chain—suggest it may be investigated for its potential biological activities. Researchers may explore its utility as a key intermediate in organic synthesis or as a candidate for in vitro pharmacological screening. Related compounds with similar structural features, such as those featuring a chlorobenzothiazole group linked to a tertiary amine side chain, are often studied for their interactions with various enzymatic targets . The dimethylaminoethyl moiety is a common pharmacophore found in molecules that exhibit modulatory activity on certain biological systems . For Research Use Only: This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations governing the handling and use of this chemical.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4OS.ClH/c1-23(2)10-11-24(18(25)14-8-6-13(12-21)7-9-14)19-22-17-15(20)4-3-5-16(17)26-19;/h3-9H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXAFMXXQDPLCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC=C2Cl)C(=O)C3=CC=C(C=C3)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride is a compound that has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to explore the compound's biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

  • Molecular Formula : C19H18ClN4OS
  • Molecular Weight : 421.34 g/mol
  • IUPAC Name : N-(6-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(dimethylamino)ethyl]benzamide; hydrochloride

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the arachidonic acid pathway. By inhibiting COX activity, the compound reduces the synthesis of prostaglandins, leading to anti-inflammatory and analgesic effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • The compound has shown promising antitumor effects in various studies. For instance, it demonstrated a significant reduction in cell proliferation in cancer cell lines when tested in vitro. The IC50 values for different cancer cell lines ranged from 6.26 μM to 20.46 μM depending on the assay format used (2D vs. 3D cultures) .
  • Antimicrobial Activity :
    • In antimicrobial assays, this compound exhibited activity against both Gram-positive and Gram-negative bacteria. The efficacy was evaluated using broth microdilution methods, with results indicating substantial antibacterial properties against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • The inhibition of COX enzymes leads to decreased inflammation markers, making this compound a candidate for further development as an anti-inflammatory agent.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

Study 1: Antitumor Efficacy

In a study assessing the antitumor activity of benzothiazole derivatives, this compound was found to significantly inhibit tumor growth in vitro. The study utilized multiple cancer cell lines to evaluate the compound's effectiveness and noted that its activity was more pronounced in 2D assays compared to 3D assays .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of benzothiazole derivatives, where this specific compound was tested against various bacterial strains. The results indicated that it possessed notable antibacterial activity, particularly against E. coli and S. aureus, suggesting its potential as an antibacterial agent .

Data Summary Table

Biological ActivityAssay TypeIC50 Values (μM)Organism/Cell Line
Antitumor2D Assay6.26 - 20.46HCC827, NCI-H358
AntimicrobialBroth MicrodilutionNot specifiedE. coli, S. aureus
Anti-inflammatoryCOX Inhibition AssayNot specifiedHuman cell lines

Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The benzothiazole ring is a common feature in several bioactive compounds. Key analogs and their differences are summarized below:

Compound Name Core Structure Substituents Molecular Weight Biological Activity/Application Reference
Target Compound Benzothiazole 4-Cl; 4-cyano benzamide; 2-(dimethylamino)ethyl; hydrochloride salt ~460.3 (est.) Not explicitly stated (likely kinase/CDK)
4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide HCl Benzamide Piperazine-benzodioxin; pyridinyl; hydrochloride salt 520.00 Alzheimer’s (5-HT1A antagonist)
N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl Quinoline 4-hydroxy; 3-(dimethylamino)propyl; hydrochloride salt 309.79 Neurological targets (unspecified)
4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine Thiazole 4-chlorophenyl; dimethylaminobenzylidene 357.86 Kinase inhibition (e.g., CDK)
N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide HCl Benzothiazole 4-F; piperidinylsulfonyl benzamide; 2-(dimethylamino)ethyl; hydrochloride ~550.8 (est.) Unspecified (sulfonyl enhances polarity)

Key Structural and Functional Differences

  • Benzothiazole vs. Quinoline/Thiazole: The target compound’s benzothiazole core may offer superior π-stacking interactions in enzyme binding compared to quinoline or simple thiazole derivatives .
  • The 4-chloro substituent on benzothiazole may improve metabolic stability relative to 4-fluoro analogs .
  • Side Chain Variations: The 2-(dimethylamino)ethyl group in the target compound balances lipophilicity and solubility, whereas bulkier side chains (e.g., piperazine-benzodioxin in ) may reduce blood-brain barrier penetration .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The hydrochloride salt of the target compound likely offers higher aqueous solubility than non-ionic analogs (e.g., thiazole derivatives in ) .
  • Polarity: Sulfonyl groups (as in ) increase polarity, which may reduce membrane permeability compared to the cyano group .

Q & A

Q. Table 1: Biological activity of structural analogs

Compound ModificationIC50_{50} (EGFR Inhibition)Selectivity Ratio (EGFR vs. HER2)Source
4-Cyano substitution (target)0.8 µM12:1
4-Nitro substitution3.2 µM3:1
4-Methoxy substitution5.6 µM1.5:1

Advanced: What computational methods predict target interactions?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model binding to ATP-binding pockets in kinases. Key interactions:
    • Thiazole nitrogen with Lys721 (EGFR) .
    • 4-Cyano group with hydrophobic cleft residues .
  • DFT Calculations : Analyze electron density maps to prioritize substituents (e.g., chloro vs. fluoro) for enhanced π-π stacking .

Basic: What functional groups influence its pharmacological profile?

Methodological Answer:

  • Thiazole Ring : Mediates π-stacking with aromatic residues in kinase domains .
  • Dimethylaminoethyl Group : Enhances solubility and membrane permeability via protonation at physiological pH .
  • 4-Cyano Group : Increases electron-withdrawing effects, improving binding affinity to ATP sites .

Advanced: How to design analogs with improved selectivity?

Methodological Answer:

  • Bioisosteric Replacement : Replace the 4-chloro group with trifluoromethyl to reduce off-target binding (e.g., lower HER2 inhibition) .
  • Side Chain Modification : Introduce PEG spacers to the dimethylaminoethyl group to alter pharmacokinetics .
  • Fragment-Based Screening : Test thiazole-amide fragments in SPR assays to prioritize core modifications .

Advanced: How to assess stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h. Monitor degradation via HPLC; >90% intact at pH 7.4 .
  • Plasma Stability : Add compound to human plasma (37°C, 1h). Quench with acetonitrile and quantify via LC-MS. Half-life >6h indicates suitability for in vivo studies .

Basic: What therapeutic applications are under investigation?

Methodological Answer:

  • Oncology : Inhibits EGFR and VEGFR2 in glioblastoma models (IC50_{50} 0.8–1.2 µM) .
  • Neurology : Modulates NMDA receptors in neuropathic pain models (ED50_{50} 10 mg/kg) .

Advanced: What methods study protein binding kinetics?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize EGFR on a chip; measure association/dissociation rates (kon_{on}/koff_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy (ΔH) and entropy (ΔS) to optimize interactions .
  • Fluorescence Polarization : Track competitive displacement of fluorescent ATP analogs in real time .

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